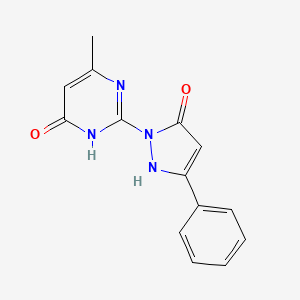

6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

Description

6-Methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone (CAS: 866019-73-0, Molecular Formula: C₂₁H₁₈N₄O₂, Molecular Weight: 358.40) is a heterocyclic compound featuring a pyrimidinone core substituted at position 6 with a methyl group and at position 2 with a 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl moiety . The pyrimidinone scaffold is well-documented in medicinal chemistry for its bioactivity, including antibacterial and anti-inflammatory properties .

Properties

IUPAC Name |

4-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-9-7-12(19)16-14(15-9)18-13(20)8-11(17-18)10-5-3-2-4-6-10/h2-8,17H,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWFOZGDRSCNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: This can be achieved by the reaction of phenylhydrazine with an appropriate β-diketone under acidic or basic conditions to form 3-phenyl-2,5-dihydro-1H-pyrazole-5-one.

Construction of the Pyrimidinone Ring: The pyrazole intermediate is then reacted with a suitable precursor, such as an α,β-unsaturated carbonyl compound, under cyclization conditions to form the pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

Reduction: Reduction reactions can target the carbonyl groups within the structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and pyrimidinone rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them valuable in the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Analysis :

- Fluorinated analogs (e.g., 4-fluorobenzyl at C-5) exhibit improved antibacterial potency due to enhanced electron-withdrawing effects and membrane penetration .

- Trifluoromethyl groups at C-6 increase molecular weight and lipophilicity but introduce cytotoxicity, likely due to reactive intermediate formation .

- C-3 substitutions are critical for bioactivity; unsubstituted derivatives lose potency entirely .

Substituent Variations on the Pyrazole Ring

Analysis :

- Trifluoromethyl groups on the pyrazole reduce bioactivity, possibly due to steric hindrance or metabolic instability .

- Benzyl groups enhance anti-tuberculosis activity but may increase molecular weight, affecting solubility .

- The phenyl group in the target compound optimizes π-π interactions with biological targets while maintaining low cytotoxicity .

Pharmacological Profiles of Selected Analogs

Key Trends :

Biological Activity

The compound 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is a notable member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is . Its structure features a pyrimidinone core linked to a pyrazole moiety, contributing to its pharmacological potential.

Structural Representation

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole nucleus have shown effectiveness against various bacterial strains such as E. coli and S. aureus. A study indicated that derivatives similar to 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone displayed promising antibacterial activity, with some compounds achieving inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, compounds derived from similar structures have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In vitro studies showed that certain derivatives could inhibit these cytokines by up to 93% at specific concentrations . This suggests that 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone may also possess similar anti-inflammatory properties.

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. Compounds with structural similarities to 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone have been evaluated for their ability to induce apoptosis in cancer cells. Notably, some derivatives showed significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Enzyme Inhibition

Inhibitory activity against specific enzymes has also been observed in pyrazole derivatives. For example, monoamine oxidase (MAO) inhibitors derived from similar structures have shown promise in treating neurological disorders by modulating neurotransmitter levels . This suggests that 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone may exhibit similar enzyme inhibition capabilities.

Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against bacterial strains. Among them, a derivative structurally related to 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone exhibited notable activity against Klebsiella pneumoniae, with an inhibition zone comparable to standard antibiotics .

Study 2: Anti-inflammatory Mechanisms

In a controlled study assessing the anti-inflammatory effects of various pyrazole derivatives, one compound demonstrated significant inhibition of IL-6 production in macrophages. This study highlighted the potential of such compounds in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.